molecular formula C19H18N2O4 B2490999 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one CAS No. 1428381-95-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one

Cat. No.: B2490999
CAS No.: 1428381-95-6
M. Wt: 338.363
InChI Key: RHNKCKLLSGYJQK-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Scientific Research Applications

Chemical Variability and Properties

Compounds containing benzodioxolyl groups and morpholino substitutions, like the specified compound, are noted for their diverse chemical properties and potential applications in coordination chemistry and as ligands for complex formation. These compounds exhibit interesting spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities. The variability in their chemistry suggests untapped potential in various research applications, including materials science and bioactive molecule development (Boča, Jameson, & Linert, 2011).

Pharmacological Importance

Isoquinoline derivatives, which share structural similarities with the pyridinyl group in the compound of interest, have been recognized for their broad pharmacological potentials. These include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. Such research underscores the value of exploring compounds with these structural features for drug discovery and therapeutic applications (Danao et al., 2021).

Synthetic Strategies for Heterocycles

The strategic use of propargylic alcohols for synthesizing heterocyclic compounds such as pyridines and quinolines emphasizes the importance of innovative synthetic approaches in creating compounds with potential utility in medicinal chemistry and drug discovery. This approach indicates the relevance of exploring diverse synthetic methods to expand the utility of compounds with complex structures, including those with pyridinyl and morpholino groups (Mishra, Nair, & Baire, 2022).

Potential in Antimicrobial Scaffolds

The exploration of benzoxazinoids, which are specialized metabolites with structures bearing similarity to benzodioxolyl groups, highlights their potential as antimicrobial scaffolds. This suggests that compounds with similar structural motifs could serve as bases for developing new antimicrobial agents with significant efficacy against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Enzyme Inhibition and Drug Metabolism

Research on cytochrome P450 isoforms in human liver microsomes shows the significance of understanding how compounds, potentially including those with morpholino and pyridinyl groups, interact with enzymes involved in drug metabolism. This is crucial for predicting drug-drug interactions and developing safer pharmaceuticals (Khojasteh et al., 2011).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-pyridin-3-ylmorpholin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-19(6-4-14-3-5-16-17(10-14)25-13-24-16)21-8-9-23-18(12-21)15-2-1-7-20-11-15/h1-7,10-11,18H,8-9,12-13H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNKCKLLSGYJQK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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